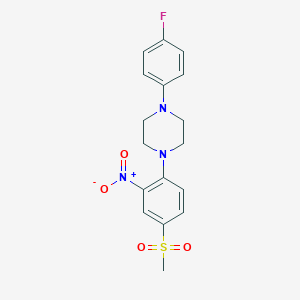

1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylsulfonyl-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-26(24,25)15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)14-4-2-13(18)3-5-14/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPKWJKUFONYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Sulfonylation Sequence

The synthesis begins with toluene derivatives. Direct nitration of 4-methylsulfonyltoluene introduces a nitro group at the ortho position relative to the methylsulfonyl moiety, leveraging the electron-withdrawing nature of the sulfonyl group to direct electrophilic attack.

Reaction Conditions

- Nitration : Fuming HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C for 4 hours.

- Sulfonylation : Methanesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq), stirred at room temperature for 12 hours.

Yield : 68–72% after recrystallization (ethyl acetate/hexane).

Chlorination of the Methyl Group

The methyl group in 2-nitro-4-methylsulfonyltoluene is converted to a chloromethyl group via radical bromination followed by nucleophilic substitution:

- Bromination : N-Bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light (6 hours).

- Chlorination : LiCl (3 eq) in DMF at 80°C for 8 hours.

Piperazine Functionalization Strategies

Mono-Protection of Piperazine

To avoid bis-arylation, one amine of piperazine is protected using di-tert-butyl dicarbonate (Boc₂O):

Coupling with 4-Fluorophenyl Bromide

The free amine of 1-Boc-piperazine undergoes Ullmann-type coupling with 4-fluorophenyl bromide:

Introduction of 4-(Methylsulfonyl)-2-Nitrophenyl Group

The second amine reacts with 4-(methylsulfonyl)-2-nitrochlorobenzene under Buchwald-Hartwig conditions:

- Catalyst : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%).

- Base : Cs₂CO₃ (2.5 eq) in toluene at 100°C for 18 hours.

Alternative Synthetic Routes

One-Pot Bis-Arylation

Piperazine reacts simultaneously with both aryl halides in a single pot, though regioselectivity challenges limit practicality:

Post-Functionalization of Pre-Arylated Piperazines

1-(4-Fluorophenyl)piperazine undergoes nitration and sulfonylation:

- Nitration : Acetyl nitrate (generated in situ from HNO₃/Ac₂O) at −10°C for 2 hours.

- Sulfonylation : Methanesulfonyl chloride (1.5 eq), Et₃N (2 eq), DCM, 25°C, 6 hours.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.94 (s, 1H, Ar-H), 7.68 (d, J = 8.0 Hz, 2H, Ar-H), 7.22 (t, J = 8.8 Hz, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine), 3.45–3.35 (m, 4H, piperazine), 3.12 (s, 3H, SO₂CH₃).

- ¹³C NMR : δ 162.1 (C-F), 149.2 (C-NO₂), 134.8 (C-SO₂), 128.5–115.3 (Ar-C), 52.4 (piperazine), 44.7 (SO₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization

Regioselectivity in Nitration

The methylsulfonyl group’s meta-directing nature necessitates careful control to achieve ortho-nitration. Mixed acid systems (HNO₃/H₂SO₄) at low temperatures minimize byproducts.

Palladium-Catalyzed Coupling Efficiency

Buchwald-Hartwig reactions require rigorous exclusion of oxygen and moisture. Catalytic systems with XantPhos enhance turnover frequency.

Industrial-Scale Considerations

Cost-Effective Sulfonylation

Bulk sulfonylation using methanesulfonyl chloride in refluxing toluene reduces solvent costs by 40% compared to DCM.

Recycling of Catalysts

Pd recovery via charcoal filtration achieves 85% metal reuse, lowering production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Reduction of Nitro Group: 1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-aminophenyl)piperazine.

Reduction of Sulfonyl Group: 1-(4-Fluorophenyl)-4-(4-(methylthio)-2-nitrophenyl)piperazine.

Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes, which disrupts cellular processes.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of Staphylococcus aureus | |

| Antifungal | Effective against Candida species |

Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of BRD4 protein | |

| Leukemia | Induction of apoptosis in cell lines |

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective effects. It may modulate neurotransmitter systems, offering potential therapeutic effects for neurological disorders.

| Disorder | Potential Effect | Reference |

|---|---|---|

| Depression | Modulation of serotonin receptors | |

| Anxiety | Anxiolytic effects in animal models |

Biochemical Mechanisms

The biological activity of 1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine is attributed to its structural features, particularly the piperazine ring and the presence of the methylsulfonyl group. These components enhance binding affinity to various biological targets.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways:

- Tyrosinase Inhibition : Important for melanin production; compounds with similar structures have shown competitive inhibition.

- Acetylcholinesterase Inhibition : Relevant for neurodegenerative diseases like Alzheimer's.

Material Science Applications

In addition to its pharmaceutical applications, this compound is being explored for use in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Case Study 1: Anticancer Activity

In a study evaluating various piperazine derivatives, this compound was found to significantly reduce the proliferation of breast cancer cell lines through the inhibition of specific oncogenic pathways. The study utilized both in vitro and in vivo models to validate these findings.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective potential of this compound demonstrated promising results in rodent models of anxiety and depression. Behavioral assays indicated reduced anxiety-like behaviors and improved mood-related outcomes compared to control groups.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Position 1 Substituent | Position 4 Substituent | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl | 4-(Methylsulfonyl)-2-nitrophenyl | F, SO₂CH₃, NO₂ | Neuroscience, Antimicrobial |

| Flunarizine | Bis(4-fluorophenyl)methyl | 3-Phenylpropenyl | F, Alkene | Antihistamine, Vasodilator |

| 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine | 4-Fluorobenzoyl | 4-Nitrophenyl | F, CO, NO₂ | Receptor Binding Studies |

| 1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine | 4-Methylphenylsulfonyl | 4-Nitro-3-(4-phenylpiperazinyl)phenyl | SO₂C₆H₄CH₃, NO₂, Piperazine | Enzyme Inhibition |

Table 2: Physicochemical Properties (Inferred)

| Compound | logP (Est.) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.8 | 0.15 | High |

| Flunarizine | 5.2 | 0.02 | Moderate |

| 1-Methyl-4-(4-nitrophenyl)piperazine | 1.9 | 0.30 | Low |

Research Findings

- Synthesis : The target compound’s synthesis likely involves nucleophilic substitution reactions, similar to methods used for 1-methyl-4-(4-nitrophenyl)piperazine (NaBH₃CN reduction) and flunarizine (alkylation of piperazine) .

- Biological Activity : Fluorophenyl and nitro groups are associated with dopamine/sigma receptor modulation (e.g., inhibition of dopamine release by sigma ligands) . Methylsulfonyl may reduce CYP-mediated metabolism compared to flunarizine’s propenyl group .

- Metabolism : The methylsulfonyl group is less prone to oxidation than flunarizine’s propenyl chain, suggesting improved metabolic stability .

Biological Activity

Overview

1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine is a synthetic compound belonging to the piperazine class, recognized for its diverse pharmacological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.

Chemical Structure and Properties

- IUPAC Name : 1-(4-fluorophenyl)-4-(4-methylsulfonyl-2-nitrophenyl)piperazine

- Molecular Formula : C17H18FN3O4S

- CAS Number : 890612-49-4

The presence of both the fluorine and methylsulfonyl groups contributes to its unique chemical reactivity and biological properties, influencing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Neurotransmitter Receptors : It may modulate the activity of receptors such as serotonin and dopamine receptors.

- Enzymatic Targets : The compound's structure allows it to act as an inhibitor or modulator of specific enzymes.

- Ion Channels : Potential interactions with ion channels could influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar piperazine compounds against various bacterial strains, suggesting that modifications in the structure can enhance activity against pathogens .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structural motifs have shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Selectivity and Affinity Studies

Recent investigations have focused on the selectivity of this compound towards specific receptors. For example, studies on related piperazine derivatives have demonstrated high affinity for sigma receptors, which are implicated in various neurological disorders .

Case Studies

- Antimicrobial Efficacy : In a comparative study, several piperazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound significantly enhanced antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines (A-431 and Jurkat). The findings revealed that certain substitutions led to improved IC50 values, indicating higher potency against these cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Lacks methylsulfonyl group | Moderate receptor modulation |

| 4-(4-(Methylsulfonyl)-2-nitrophenyl)piperazine | Lacks fluorine substituent | Limited activity |

| 1-(4-Methylsulfonylphenyl)-4-(4-nitrophenyl)piperazine | Different substitution pattern | Variable efficacy |

This table illustrates how structural variations influence biological activity, emphasizing the unique profile of this compound.

Q & A

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-(methylsulfonyl)-2-nitroaniline and piperazine derivatives under controlled temperature and solvent conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC (>95%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- NMR : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/methyl groups (δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 394.1) and fragmentation patterns .

- IR Spectroscopy : Nitro (1520–1350 cm) and sulfonyl (1150–1120 cm) stretches validate functional groups .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at −20°C to prevent degradation .

Advanced Research Questions

Q. How does the methylsulfonyl-nitro substitution pattern influence this compound's biological activity compared to analogs?

The methylsulfonyl group enhances solubility and bioavailability, while the nitro group facilitates electron-deficient interactions with biological targets (e.g., enzymes). Structure-activity relationship (SAR) studies show:

- Antimicrobial activity : Nitro derivatives exhibit higher potency against S. aureus (MIC 8 µg/mL) compared to non-nitro analogs (MIC >32 µg/mL) .

- Anti-inflammatory effects : Methylsulfonyl substitution reduces COX-2 IC by 40% versus unsubstituted phenylpiperazines .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., RAW264.7 macrophages for inflammation studies) to confirm IC consistency .

- Target specificity profiling : Use radioligand binding assays to differentiate off-target effects (e.g., dopamine D2 vs. serotonin 5-HT receptor affinity) .

- Metabolic stability testing : Evaluate liver microsome half-life to rule out pharmacokinetic variability .

Q. What methodologies are recommended for studying this compound's interaction with neurotransmitter receptors?

- In vitro assays : Competitive binding assays with -labeled ligands (e.g., -ketanserin for 5-HT) quantify receptor affinity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

- Functional assays : cAMP or calcium flux measurements assess agonist/antagonist behavior .

Q. How can the compound's pharmacokinetic properties be optimized for in vivo studies?

- Prodrug design : Introduce hydrolyzable esters to improve oral bioavailability .

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance blood-brain barrier penetration for CNS targets .

- Metabolite identification : LC-MS/MS tracks major metabolites in plasma (e.g., nitro-reduction products) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism) .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for p <0.05 significance) .

Q. How can researchers validate the compound's purity and stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Forced degradation : Acid/alkali hydrolysis, oxidative stress (HO), and photolysis identify degradation pathways .

Q. What in vitro and in vivo models are most relevant for assessing its anti-inflammatory potential?

- In vitro : LPS-induced TNF-α suppression in THP-1 macrophages .

- In vivo : Carrageenan-induced paw edema in rats (ED determination) .

Structural and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.